(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with basic piperidine structures. For example, the synthesis of a side product in benzothiazinone synthesis is reported, which could provide insights into potential synthetic routes or side reactions that might occur when attempting to synthesize the compound of interest . Additionally, the synthesis of a piperidine derivative using a substitution reaction is described, which could be relevant for the synthesis of the triazolyl piperidine moiety in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For instance, the piperidine ring is found to adopt a chair conformation, which is a common and stable conformation for such rings . This information could be extrapolated to predict the conformational preferences of the piperidin-1-yl component in the compound of interest.
Chemical Reactions Analysis
The papers do not provide direct information on the chemical reactions of the specific compound . However, they do offer insights into the reactivity of similar compounds. For example, the presence of a piperidin-1-yl moiety in the structure suggests potential reactivity at this site, which could be exploited in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including thermal properties and stability. For example, thermal analysis of a piperidine derivative indicates stability in a certain temperature range, which could suggest similar stability for the compound of interest . Additionally, the electronic properties such as the HOMO-LUMO energy gap are evaluated, which are important for understanding the reactivity and potential pharmacological activity of the compound .
Scientific Research Applications
Antimicrobial Activity
One of the notable applications of related triazolyl and pyridinyl methanone derivatives is in the synthesis of compounds with significant antimicrobial properties. For instance, a series of compounds similar in structure were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. These compounds, including methoxy group-containing derivatives, exhibited activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Corrosion Inhibition
Triazole derivatives, closely related to the chemical structure , have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic mediums. The studies revealed that such compounds could provide significant protection against corrosion, potentially due to their ability to form stable complexes with the metal surface (Ma et al., 2017).
Anticonvulsant Agents
Research into triazine and pyrrolidinyl methanone derivatives has uncovered their potential as anticonvulsant agents. Some synthesized compounds showed significant activity in the maximal electroshock (MES) test, with one derivative in particular demonstrating a protective index higher than that of the reference drug phenytoin. This suggests a promising avenue for the development of new anticonvulsant medications (Malik & Khan, 2014).
Synthesis of Heterocycles
The compound's structural framework is conducive to the synthesis of heterocycles, which are crucial in medicinal chemistry. An efficient method for synthesizing heterocycles containing both piperidine and pyridine rings was reported, highlighting the compound's utility in organic synthesis and the potential for broader applications in drug development (Zhang et al., 2020).
Liquid Crystal Properties
Related triazolylferrocene derivatives have been synthesized and characterized, displaying liquid crystal behaviors over a wide mesophase range. This suggests potential applications in materials science, particularly in the development of new types of liquid crystal displays (Zhao et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Triazole compounds, such as the one , are known to bind to a variety of enzymes and receptors in biological systems Triazole compounds are known to interact with a wide range of biological targets due to their versatile biological activities .
Mode of Action
The mode of action of triazole compounds often involves a transformation between the enol and keto forms after excited-state proton transfer . This transformation is a key aspect of the photophysical nature of these systems
Biochemical Pathways
Triazole compounds are known for their broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are known to be readily capable of binding in the biological system , suggesting good bioavailability.
Result of Action
Triazole compounds are known for their broad range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
The stability and efficacy of triazole compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(17-14-21-24(22-17)15-6-2-1-3-7-15)23-12-9-16(10-13-23)26-18-8-4-5-11-20-18/h1-8,11,14,16H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZVBDOGLDGWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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